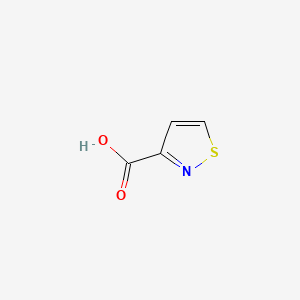
Ethyl 6-methylpyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 6-methylpyridine-2-carboxylate is a heterocyclic building block . It is also known as ethyl 6-methylpicolinate .
Molecular Structure Analysis
The molecular formula of Ethyl 6-methylpyridine-2-carboxylate is C9H11NO2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved data.Chemical Reactions Analysis
Ethyl 6-methylpyridine-2-carboxylate is used in the synthesis of inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 . It is also used in the synthesis of biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .Physical And Chemical Properties Analysis
Ethyl 6-methylpyridine-2-carboxylate has a molecular weight of 165.19 g/mol . It has a refractive index of 1.5090 (lit.), a boiling point of 122-126 °C/10 mmHg (lit.), and a density of 1.083 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Organic Synthesis
Ethyl 6-methylpyridine-2-carboxylate: is a valuable building block in organic synthesis. Its structure allows for the introduction of the pyridine moiety into larger molecules, which is particularly useful in the synthesis of complex organic compounds. For example, it can be used to create ligands for transition metal catalysis, which are essential in various organic reactions .
Pharmaceutical Intermediates
This compound serves as an intermediate in the pharmaceutical industry. It can be transformed into various pharmacologically active molecules. Due to its ethyl ester group, it can undergo hydrolysis to yield 6-methylpyridine-2-carboxylic acid , which is a precursor to more complex drug molecules .
Material Science
In material science, Ethyl 6-methylpyridine-2-carboxylate can be used to synthesize novel polymers with specific properties. Pyridine derivatives are known to impart thermal stability and electronic properties, making them suitable for creating advanced materials for electronic devices .
Catalysis
The pyridine ring in Ethyl 6-methylpyridine-2-carboxylate can act as a ligand in catalytic systems. It can form complexes with metals that catalyze important chemical reactions, such as cross-coupling reactions that are widely used in the production of fine chemicals .
Agrochemical Research
In agrochemical research, this compound can be used to develop new pesticides and herbicides. The pyridine ring is a common motif in many agrochemicals due to its bioactivity and ability to interact with biological targets .
Analytical Chemistry
Ethyl 6-methylpyridine-2-carboxylate: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in chromatography and spectrometry to identify or quantify other substances .
Environmental Studies
Researchers can use this compound to study its environmental fate and behavior. Understanding its degradation pathways and persistence in the environment is crucial for assessing its potential impact on ecosystems .
Biochemistry Research
Finally, in biochemistry, Ethyl 6-methylpyridine-2-carboxylate can be utilized to probe enzyme mechanisms or as a building block for synthesizing biomolecules. It can help in understanding the interaction between small molecules and biological systems .
Each of these applications demonstrates the versatility of Ethyl 6-methylpyridine-2-carboxylate in scientific research, highlighting its importance across various fields of study. The compound’s chemical properties, such as its boiling point of 122-126°C at 10 mmHg and density of 1.083 g/mL at 25°C , make it particularly useful for the aforementioned applications .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 6-methylpyridine-2-carboxylate is a pyridine derivative The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known to be an anionic compound , which suggests it may interact with its targets through ionic bonding or other electrostatic interactions.
Pharmacokinetics
It is soluble in methanol and dichloromethane , which suggests it may have good bioavailability.
Propriétés
IUPAC Name |
ethyl 6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXHQBTRLUYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340421 | |
| Record name | Ethyl 6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylpyridine-2-carboxylate | |
CAS RN |
39640-51-2 | |
| Record name | 2-Pyridinecarboxylic acid, 6-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39640-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

